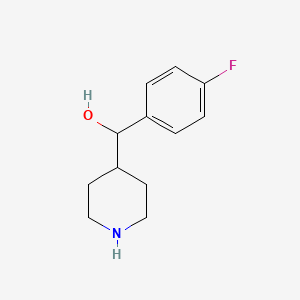

(4-Fluorophenyl)(piperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOSFHFASCZYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406506 | |

| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-33-3 | |

| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluorophenyl)(piperidin-4-yl)methanol chemical properties

An In-depth Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Its structure, which incorporates a 4-substituted piperidine ring, a metabolically robust fluorophenyl group, and a versatile secondary alcohol, makes it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, prized for its ability to improve physicochemical properties such as solubility and to serve as a non-planar framework for orienting pharmacophoric groups in three-dimensional space.

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate electronic properties, which can improve target binding affinity. The secondary alcohol provides a reactive handle for further chemical modification, enabling its incorporation into larger molecules as a linker or a core structural element.

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of this compound, tailored for researchers and scientists engaged in drug discovery and development.

Physicochemical and Structural Properties

The unique combination of functional groups in this compound dictates its physical and chemical behavior. The piperidine ring's basic nitrogen atom allows for salt formation, which can be exploited to improve aqueous solubility and crystallinity.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure is characterized by a central carbinol carbon bonded to a 4-fluorophenyl ring, a piperidin-4-yl ring, and a hydrogen atom.

Core Physicochemical Data

Quantitative data for the parent compound and closely related analogs are summarized below. Data for analogs are often used to predict the properties of the target molecule in the absence of direct experimental values.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FNO | - |

| Molecular Weight | 209.26 g/mol | - |

| CAS Number | 36938-74-6 | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | 100 - 103 °C (for N-phenyl analog) | [1] |

| Boiling Point | Undetermined | [1] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų (for bis(4-fluorophenyl) analog) | [2] |

| XLogP3 | 4.0 (for bis(4-fluorophenyl) analog) | [2] |

| Solubility | Soluble in methanol, chloroform; sparingly soluble in water (Predicted) | [3] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic protons (AA'BB' system) | δ 7.0 - 7.4 ppm |

| Carbinol proton (-CHOH) | δ 4.5 - 5.0 ppm (doublet) | |

| Piperidine N-H | δ 1.5 - 2.5 ppm (broad singlet) | |

| Piperidine ring protons | δ 1.2 - 3.0 ppm (complex multiplets) | |

| Hydroxyl proton (-OH) | Variable, δ 1.5 - 4.0 ppm | |

| ¹³C NMR | Aromatic C-F | δ 160 - 164 ppm (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C-ipso | δ 138 - 142 ppm | |

| Aromatic C-H | δ 115 - 130 ppm | |

| Carbinol carbon (-CHOH) | δ 70 - 78 ppm | |

| Piperidine carbons | δ 25 - 50 ppm | |

| IR Spectroscopy | O-H stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) |

| N-H stretch (amine) | 3100 - 3500 cm⁻¹ (medium) | |

| C-H stretch (aromatic, aliphatic) | 2850 - 3100 cm⁻¹ | |

| C-F stretch | 1150 - 1250 cm⁻¹ (strong) | |

| C-O stretch | 1000 - 1100 cm⁻¹ (strong) | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 209 |

| Key Fragment | m/z 110 (loss of fluorophenyl) | |

| Key Fragment | m/z 99 (piperidin-4-yl-methanol fragment) |

Synthesis and Purification

The synthesis of this compound is typically achieved via nucleophilic addition to a carbonyl group. The choice of starting materials and protecting group strategy is critical for achieving high yield and purity.

Retrosynthetic Analysis & Recommended Protocol

A robust and common method for constructing this molecule is the Grignard reaction. This involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-protected piperidin-4-carboxaldehyde. The N-protection is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.

Experimental Workflow: Grignard Synthesis

Detailed Step-by-Step Methodology:

-

Protection and Oxidation (Preparation of Aldehyde):

-

Rationale: The commercially available 4-piperidinemethanol must first be N-protected to prevent side reactions.[4] Subsequent oxidation of the primary alcohol yields the key aldehyde intermediate. Dess-Martin periodinane is often preferred for its mild conditions and high efficiency.

-

Protocol:

-

Dissolve 4-piperidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until TLC analysis confirms the consumption of starting material.

-

Work up the reaction to isolate N-Boc-4-piperidinemethanol.

-

Dissolve the protected alcohol in DCM and cool to 0 °C.

-

Slowly add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude N-Boc-piperidin-4-carboxaldehyde.

-

-

-

Grignard Reaction and Deprotection:

-

Rationale: The core C-C bond is formed by the nucleophilic attack of the Grignard reagent on the aldehyde. Anhydrous conditions are paramount to the success of this step. The final deprotection step unmasks the piperidine nitrogen.

-

Protocol:

-

Prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.5 eq) to magnesium turnings in anhydrous THF under a nitrogen atmosphere.

-

Cool the Grignard solution to 0 °C and slowly add a solution of N-Boc-piperidin-4-carboxaldehyde (1.0 eq) in anhydrous THF.

-

After the addition is complete, stir for 1-2 hours, allowing the reaction to warm to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

-

Purify the intermediate N-Boc protected product via flash column chromatography.

-

Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir for 2-3 hours at room temperature.

-

Concentrate the solvent in vacuo to yield the hydrochloride salt of the final product, which can be neutralized with a base if the free base is desired.

-

-

Applications in Drug Development

The title compound is not typically a final drug product but rather a high-value intermediate. Its structural motifs are found in a wide array of bioactive molecules.

Role as a Versatile Scaffold

The (4-fluorophenyl) and piperidine-4-methanol components form a rigid, three-dimensional scaffold that is ideal for positioning other functional groups to interact with biological targets.

-

CNS Agents: The piperidine ring is a common feature in centrally acting agents, as it can be modified to tune blood-brain barrier permeability. The fluorophenyl group is present in numerous antipsychotics and antidepressants, such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine.

-

Linker Technology in PROTACs: Rigid piperidine-based structures are increasingly used as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker's rigidity and geometry are critical for correctly orienting the two ends of the PROTAC to form a stable ternary complex between the target protein and an E3 ligase, making scaffolds like this highly valuable.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care. The hazard profile is generally representative of substituted aminophenols.

GHS Hazard Classification

Based on data from structurally related compounds, the following hazards are anticipated:

| Hazard Type | GHS Statement | Source |

| Acute Toxicity | H302: Harmful if swallowed. | [1][5] |

| Skin Irritation | H315: Causes skin irritation. | [6] |

| Eye Damage | H318 / H319: Causes serious eye damage/irritation. | [5][6] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [1] |

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | [5][7] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its constituent parts—the proven piperidine scaffold, the metabolically stable fluorophenyl ring, and the synthetically versatile alcohol handle—provide a powerful platform for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers aiming to leverage this scaffold in the design of next-generation medicines, from CNS agents to advanced protein degraders.

References

- Fisher Scientific. (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC383030010&productDescription=]

- ChemBK. 4-Hydroxy Piperidine - Physico-chemical Properties. [URL: https://www.chembk.com/en/chem/4-Hydroxy-Piperidine]

- PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734218]

- PubChem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55300414]

- Cayman Chemical. N-phenylpiperidin-4-amine Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/14515m.pdf]

- Sigma-Aldrich. Safety Data Sheet for a related piperidine derivative. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h42206]

- Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900220]

- Fisher Scientific. 4-Piperidinemethanol Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159490050]

- Enamine. Safety Data Sheet for a related piperidine derivative. [URL: https://www.enamine.net/sds/EN300-34301.pdf]

- ECHEMI. alpha,alpha-bis-(4-Fluorophenyl)piperidine-4-methanol. [URL: https://www.echemi.com/products/60284-98-2.html]

- Benchchem. (4-Fluoropiperidin-4-YL)methanol. [URL: https://www.benchchem.com/product/b910011]

- PubChem. 4-(4-Fluorophenyl)piperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759136]

- Royal Society of Chemistry. Synthesis of Donepezil-based reactivators. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra09459a]

- Sigma-Aldrich. PAROXETINE HYDROCHLORIDE PIPERIDINEMETHANOL ANALOG. [URL: https://www.sigmaaldrich.com/US/en/product/sial/ph013433]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Unambiguous Structure Elucidation of (4-Fluorophenyl)(piperidin-4-yl)methanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation of the novel compound (4-Fluorophenyl)(piperidin-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-tested strategy that integrates multi-technique spectroscopic analysis with foundational chemical principles. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, culminating in the definitive conformational analysis provided by Single-Crystal X-ray Diffraction. Each section includes detailed, step-by-step protocols and data interpretation grounded in authoritative chemical principles.

Introduction: The Rationale for a Multi-Modal Approach

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, which possesses a chiral center and multiple functional groups, a single analytical technique is insufficient to provide a complete structural picture. A multi-modal approach, leveraging the strengths of various spectroscopic and analytical methods, is not merely best practice but a scientific necessity.[1][2] This guide will demonstrate how the synergistic application of NMR, MS, FTIR, and X-ray crystallography provides a self-validating system for structure elucidation.

Our investigation will be guided by the following logical progression:

Caption: A logical workflow for the structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial and crucial step in confirming the molecular weight and elemental composition of the synthesized compound.[1] This technique provides the foundational data upon which all subsequent structural interpretations are built.

Expected Molecular Ion and Fragmentation

For this compound (Molecular Formula: C₁₂H₁₆FNO), the expected monoisotopic mass is approximately 209.1216 g/mol . High-resolution mass spectrometry (HRMS) is essential to distinguish this from other potential elemental compositions.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Expected m/z |

| [M+H]⁺ | 210.1294 |

| [M+Na]⁺ | 232.1113 |

| [M-H]⁻ | 208.1138 |

| [M+Cl]⁻ | 244.0905 |

Common fragmentation patterns in the mass spectrum would likely involve the loss of water (H₂O) from the alcohol, cleavage of the bond between the piperidine ring and the carbinol carbon, and fragmentation of the piperidine ring itself.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Positive and Negative ESI.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

-

Nebulizer Pressure: 1-2 bar.

-

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3][4] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed to map out the precise connectivity of atoms.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to F) | 7.30 - 7.40 | Doublet of doublets (dd) | 2H |

| Aromatic (meta to F) | 7.00 - 7.10 | Triplet (t) | 2H |

| Carbinol (CH-OH) | 4.50 - 4.60 | Doublet (d) | 1H |

| Piperidine (CH) | 1.80 - 1.95 | Multiplet (m) | 1H |

| Piperidine (axial CH₂) | 1.20 - 1.40 | Multiplet (m) | 4H |

| Piperidine (equatorial CH₂) | 1.60 - 1.80 | Multiplet (m) | 4H |

| Hydroxyl (OH) | Variable (broad singlet) | Broad singlet (br s) | 1H |

| Amine (NH) | Variable (broad singlet) | Broad singlet (br s) | 1H |

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will indicate the number of unique carbon environments. The presence of fluorine will result in C-F coupling, which can be observed as doublets.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-ipso) | 138 - 142 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic (C-ortho) | 128 - 130 (d, ²JCF ≈ 8 Hz) |

| Aromatic (C-meta) | 115 - 117 (d, ³JCF ≈ 21 Hz) |

| Carbinol (CH-OH) | 75 - 80 |

| Piperidine (CH) | 40 - 45 |

| Piperidine (CH₂) | 28 - 32 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR:

-

Acquire a standard ¹H spectrum.

-

Observe the chemical shifts, integration, and coupling patterns.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum to confirm the fluorine environment.

-

Caption: Workflow for NMR-based structure elucidation.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (medium) |

| C-H (aromatic) | Stretching | 3000 - 3100 (sharp) |

| C-H (aliphatic) | Stretching | 2850 - 3000 (strong) |

| C=C (aromatic) | Stretching | 1500 - 1600 (medium) |

| C-O (alcohol) | Stretching | 1050 - 1200 (strong) |

| C-F (aryl fluoride) | Stretching | 1100 - 1300 (strong) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide excellent information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.

The Importance of Crystal Quality

The success of this technique is entirely dependent on the ability to grow high-quality, single crystals of the compound. This can often be the most challenging step in the structure elucidation process.

Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Screen a wide range of solvents and solvent mixtures.

-

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the final crystal structure.

-

Conclusion: A Unified and Self-Validating Approach

The structure elucidation of this compound is a multi-faceted process that requires the careful integration of data from several analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. NMR spectroscopy then delineates the carbon-hydrogen framework and atomic connectivity. FTIR spectroscopy confirms the presence of key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment.

References

-

Holzgrabe, U. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(5), 1737-1749. [Link]

-

Lee, S., & Kim, S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-5. [Link]

-

PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2017). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2016). Advances. [Link]

-

van der Westhuizen, J. H., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 15(1), 145-154. [Link]

-

ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Anbu, S., et al. (2019). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 634-638. [Link]

-

ResearchGate. (2019). FTIR spectra of the synthesised compounds in the range of 2600 to 3600 cm⁻¹. [Link]

-

ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]

-

ResearchGate. (2015). Crystal structure of methanone. [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

Dev, M., & Mukadam, M. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 21(1), 243-249. [Link]

-

Royal Society of Chemistry. (2017). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Belskaya, N. P., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(11), 1005-1009. [Link]

-

ResearchGate. (2019). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]

-

ResearchGate. (2020). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]

-

Fazio, B., et al. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4843. [Link]

Sources

A Comprehensive Technical Guide to (4-Halophenyl)(piperidinyl)methanols and Related Key Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a critical class of chemical compounds: (4-halophenyl)(piperidinyl)methanols and their structural isomers. These molecules serve as pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Due to ambiguity in chemical nomenclature, this guide will clarify the identities of several related compounds, detail their physicochemical properties, provide an exemplary synthetic protocol, and discuss their applications in modern drug discovery.

Part 1: Introduction and CAS Number Clarification

The nomenclature "(4-Fluorophenyl)(piperidin-4-yl)methanol" is ambiguous and does not resolve to a single, definitive Chemical Abstracts Service (CAS) number. This name could imply several distinct molecular structures. This guide will focus on the most relevant and well-documented of these, which are key building blocks in the pharmaceutical industry.

The primary compounds of interest for this guide are:

-

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol) : A chiral piperidine derivative that is a crucial intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[1][2][3]

-

(4-chlorophenyl)(piperidin-4-yl)methanol : The chloro-analog of the likely intended structure of the topic.

-

4-(4-Fluorophenyl)piperidin-4-ol : A positional isomer used in the synthesis of various pharmaceuticals.

These compounds are of significant interest due to the prevalence of the piperidine scaffold in medicinal chemistry. The piperidine ring is a common feature in many biologically active molecules, and its derivatives are found in numerous classes of drugs.[2]

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of the discussed compounds is presented below for easy reference and comparison.

| Property | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | (4-chlorophenyl)(piperidin-4-yl)methanol | 4-(4-Fluorophenyl)piperidin-4-ol |

| CAS Number | 125224-43-3[3] | 36938-75-7[4][5] | 39512-49-7[6] |

| Molecular Formula | C₁₂H₁₆FNO | C₁₂H₁₆ClNO[4][5] | C₁₁H₁₄ClNO[7] |

| Molecular Weight | 209.26 g/mol | 225.71 g/mol [4] | 211.69 g/mol [6] |

| IUPAC Name | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | (4-chlorophenyl)(piperidin-4-yl)methanol[4] | 4-(4-chlorophenyl)piperidin-4-ol[7] |

| Appearance | Solid | Data not available | White to creamy-white crystalline powder[6] |

| Melting Point | Data not available | Data not available | 137-140 °C[6] |

| Primary Application | Paroxetine Intermediate[1][2] | Synthetic Intermediate | Intermediate for Haloperidol and Loperamide[7] |

Part 3: Synthesis and Methodologies

The synthesis of these piperidine derivatives is a critical step in the overall production of the final active pharmaceutical ingredient (API). The following section details a representative synthetic protocol for a key intermediate of Paroxetine.

Experimental Protocol: Synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol)

This protocol is based on the hydrolysis of a carbamate precursor, which is a common strategy in the synthesis of Paroxetine.

Objective: To synthesize ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol from its N-methyl and carbamate-protected precursor.

Materials:

-

(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

-

Methanesulfonyl chloride

-

Phenyl chloroformate

-

Triethylamine

-

Suitable solvent (e.g., Dichloromethane)

-

Hydrolysis agent (e.g., aqueous acid or base)

Step-by-Step Methodology:

-

Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride in the presence of a base like triethylamine at a reduced temperature (0-5 °C) to form the corresponding mesityl derivative. This step activates the hydroxyl group for the subsequent reaction.[2][3]

-

Carbamate Formation: The mesitylated intermediate is then reacted with phenyl chloroformate. This step results in the formation of a carbamate at the piperidine nitrogen, which is a key transformation in the path towards Paroxetine.[2]

-

Hydrolysis: The final step is the hydrolysis of the carbamate intermediate to yield ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.[2]

Causality of Experimental Choices:

-

The use of methanesulfonyl chloride is a standard method for converting a hydroxyl group into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or other transformations.

-

Phenyl chloroformate is used to introduce the carbamate protecting group, which is a key structural feature in the synthesis of Paroxetine.

-

The multi-step process allows for the precise chemical modifications required to build the complex final structure of the target molecule.

Part 4: Applications in Drug Discovery and Development

The primary and most significant application of the compounds discussed in this guide is their role as key intermediates in the synthesis of commercially available drugs.

-

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) is a direct precursor to Paroxetine . Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, obsessive-compulsive disorder, and anxiety disorders.[2] The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug.

-

4-(4-chlorophenyl)piperidin-4-ol (CAS: 39512-49-7) serves as a key intermediate in the synthesis of Haloperidol , a typical antipsychotic drug, and Loperamide , a medication used to decrease the frequency of diarrhea.[7] The 4-chlorophenyl and 4-hydroxypiperidine moieties are common structural motifs in a variety of centrally acting agents.

The structural features of these intermediates, particularly the substituted phenyl ring and the piperidine core, are recognized as privileged scaffolds in medicinal chemistry. They provide a rigid framework that can be appropriately functionalized to achieve high affinity and selectivity for a wide range of biological targets.

Part 5: Conclusion

The (4-halophenyl)(piperidinyl)methanol scaffold and its structural isomers are of undeniable importance in the field of drug discovery and development. While nomenclatural ambiguities can present challenges, a clear understanding of the specific, well-characterized intermediates is essential for medicinal chemists. The compounds discussed in this guide, particularly the intermediates for Paroxetine, Haloperidol, and Loperamide, highlight the power of this chemical class in constructing complex and effective therapeutic agents. Further research into novel derivatives of these scaffolds holds significant promise for the development of next-generation pharmaceuticals.

Part 6: References

-

WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents.

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

-

(4-chlorophenyl)(piperidin-4-yl)methanol | CAS 36938-75-7 | AMERICAN ELEMENTS ®. [Link]

-

(PDF) 4-(4-Chlorophenyl)piperidin-4-ol - ResearchGate. [Link]

Sources

- 1. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. americanelements.com [americanelements.com]

- 6. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Key Chiral Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereospecifically active molecules. Among these, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, a notable piperidine derivative, has garnered significant attention. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, characterization, applications, and safety considerations. With full editorial control, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of this important compound.

Section 1: Core Molecular Identity and Physicochemical Properties

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral organic compound featuring a piperidine ring substituted with a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position. The specific stereochemistry, (3S,4R), is crucial for its biological activity and its role as a key intermediate in the synthesis of various pharmaceuticals.[1]

Molecular Structure and Weight

The precise arrangement of substituents on the piperidine ring dictates the molecule's three-dimensional shape, which is fundamental to its interaction with biological targets.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FNO | [2][3][4][5] |

| Molecular Weight | 209.26 g/mol | [2][4][5] |

| CAS Number | 125224-43-3 | [2][4][5][6] |

| Appearance | White to Almost white powder to crystal | |

| Purity | Typically ≥95% | [4][6] |

| Storage | Sealed in a dry place, often at 4°C | [4] |

Section 2: Synthesis and Stereoselective Strategies

The synthesis of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a critical process, often requiring stereoselective methods to obtain the desired enantiomer. This compound is frequently synthesized from its N-methylated precursor, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

Demethylation of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

A common and effective route to the title compound involves the demethylation of its N-methyl analog. This process typically involves the formation of a carbamate intermediate followed by hydrolysis.

Diagram 1: Synthesis via Demethylation

Caption: General scheme for the synthesis of the target compound from its N-methyl precursor.

Experimental Protocol: Demethylation [1][7]

-

Mesylation: To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in dichloromethane (40 ml) at 0-5°C, add triethylamine (14 mmol) dropwise. This is followed by the addition of methanesulfonyl chloride (11 mmol). The reaction is stirred for 3-4 hours at 0-5°C and monitored by Thin Layer Chromatography (TLC). After completion, water is added, and the organic layer is separated, dried with sodium sulfate, and the solvent is removed under reduced pressure to yield the mesityl derivative.[1]

-

Carbamate Formation: To a stirred solution of the resulting (3S, 4R)-trans-4-(4-fluorophenyl)-3-mesyloxymethyl-1-methyl-piperidine (10 mmol) in toluene (30 ml) at 5-10°C, triethylamine (3 mmol) is added dropwise, followed by the addition of phenyl chloroformate (12 mmol). The temperature is raised to room temperature, and the mixture is stirred for 12-13 hours. The reaction is monitored by TLC.[1]

-

Hydrolysis: Upon completion of the carbamate formation, the reaction is quenched by the addition of a potassium carbonate solution. The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting carbamate derivative is then hydrolyzed to yield ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.[1][7]

The causality behind this multi-step process lies in the need to selectively remove the N-methyl group without affecting other functional groups. The formation of the carbamate derivative is a key step that facilitates the subsequent hydrolytic cleavage of the N-C bond.

Stereoselective Synthesis from Acyclic Precursors

More advanced strategies focus on establishing the desired stereochemistry from achiral or prochiral starting materials, often employing asymmetric catalysis. For instance, a continuous flow process has been developed for a highly chemo- and stereoselective synthesis of this key chiral intermediate on a multigram-per-hour scale, minimizing waste by using a reagent as the solvent.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, the protons of the piperidine ring, and the hydroxymethyl group.[8] The specific chemical shifts and coupling constants are indicative of the (3S,4R) stereochemistry.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The accurate mass of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is 209.1216 Da.[3]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. Chiral HPLC methods are particularly important for determining the enantiomeric excess and confirming the stereochemical integrity of the (3S,4R) isomer.

Diagram 2: Analytical Workflow

Caption: A typical workflow for the analytical characterization of the compound.

Section 4: Applications in Drug Discovery and Development

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a versatile building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[8]

Precursor to Paroxetine

The synthesis of Paroxetine involves the etherification of the hydroxymethyl group of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug product. The compound is also considered a potential impurity in the synthesis of Paroxetine.[8]

Biological Activity as N-Desmethylparoxetine

The compound itself, also known as N-Desmethylparoxetine, is a metabolite of Paroxetine. As such, it possesses its own pharmacological profile. Studies on the metabolites of psychoactive drugs are crucial for understanding their overall therapeutic effects and potential side effects. The pharmacology of N-desmethyl metabolites of other antidepressants, such as N-desmethylclozapine, has been shown to contribute significantly to the parent drug's clinical properties.[10] This underscores the importance of studying the biological activity of N-Desmethylparoxetine in its own right.

Scaffold for Novel CNS Agents

Beyond its connection to Paroxetine, the chiral piperidine scaffold of this molecule makes it a valuable starting point for the development of new chemical entities targeting the central nervous system (CNS).[8] Its structure is amenable to modifications that can lead to ligands for various receptors and transporters, including sigma receptors, opioid receptors, and dopamine transporters.[8]

Section 5: Safety and Handling

Proper handling and storage of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol are essential to ensure laboratory safety.

Table 2: Hazard Identification

| Hazard Statement | Description | GHS Code |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

Source:[6]

Precautionary Measures: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid:

-

Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Clean mouth with water. Get medical attention.

For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol stands as a testament to the importance of chiral chemistry in modern drug development. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the synthesis of Paroxetine and a promising scaffold for the discovery of novel CNS-active compounds. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any researcher or scientist working with this valuable molecule.

References

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

-

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. American Elements. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. ResearchGate. [Link]

- Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

-

Pharmacology of N-desmethylclozapine. PubMed. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. americanelements.com [americanelements.com]

- 3. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol - CAS:125224-43-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. 125224-43-3 Cas No. | ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. Pharmacology of N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (4-Fluorophenyl)(piperidin-4-yl)methanol: Synthesis, Characterization, and Applications

Abstract: This guide provides an in-depth technical overview of (4-Fluorophenyl)(piperidin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identity according to IUPAC standards, outline a robust and validated synthetic protocol, detail methods for its analytical characterization, and explore its significance as a precursor in the development of pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational to all scientific work. The compound , commonly referred to by its semi-systematic name, is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) naming convention.

IUPAC Name: this compound

This name precisely describes a methanol molecule substituted with two distinct groups at its carbon atom: a 4-fluorophenyl group and a piperidin-4-yl group. The "-yl" suffix indicates that these are substituent groups attached to the central methanol carbon.

Chemical Structure

The molecular structure is paramount to its function and reactivity. The diagram below illustrates the connectivity of atoms and the spatial arrangement of the functional groups.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of Ketone Precursor

This protocol details the final reduction and deprotection steps, assuming the availability of the N-Boc protected ketone intermediate. This is a common and reliable method used in synthetic labs.

Materials:

-

tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reduction of the Ketone:

-

Dissolve tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality Insight: The reduction is performed at 0 °C to control the exothermic reaction and improve the selectivity of the hydride attack, minimizing potential side reactions.

-

Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. NaBH₄ is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the Boc protecting group or the aromatic fluorine. [1] * Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture in vacuo to remove most of the methanol.

-

Partition the resulting aqueous residue between dichloromethane (DCM) and water.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.

-

-

Deprotection of the Piperidine Nitrogen:

-

Dissolve the crude intermediate from the previous step in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane.

-

Causality Insight: Strong acids like TFA or HCl are required to cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

-

Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture in vacuo.

-

-

Final Workup and Purification:

-

Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer again with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude final product.

-

Self-Validation: The product can be purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with a small percentage of ammonium hydroxide to prevent streaking) or by recrystallization to achieve high purity. Purity should be confirmed by HPLC and NMR.

-

Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial structural motif and intermediate in the synthesis of more complex molecules. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties like solubility and to serve as a versatile scaffold for interacting with biological targets. [2]

-

CNS Drug Development: The 4-aryl-piperidine scaffold is a classic feature in compounds targeting the central nervous system. Derivatives have been explored as dopamine transporter (DAT) inhibitors, serotonin reuptake inhibitors, and ligands for various G-protein coupled receptors. [3][4]The fluorophenyl group can enhance metabolic stability and binding affinity through favorable electronic and steric interactions.

-

Antipsychotic Agents: The core structure is related to that of compounds investigated for antipsychotic activity, such as derivatives that act as 5-HT₂A receptor inverse agonists. [5]* PROTAC Linkers: More recently, simple heterocyclic structures like this have been used as components of semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity, structure, and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include multiplets for the aromatic protons (typically two doublets or a complex multiplet in the 7.0-7.4 ppm range), a signal for the carbinol proton (CH-OH), multiplets for the piperidine ring protons, and broad singlets for the OH and NH protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons (including the carbon attached to fluorine, which will show a large C-F coupling constant), the carbinol carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): Confirms the molecular weight. In ESI+ mode, the expected [M+H]⁺ ion would be observed at m/z 210.12.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C-F stretch (around 1220 cm⁻¹).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: Based on analogous compounds, it may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information.

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

- Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information.

- American Elements. (4-chlorophenyl)(piperidin-4-yl)methanol.

- Royal Society of Chemistry. (Date). Title of an article from RSC Advances. RSC Advances.

- ResearchGate. (Date). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.

- BLDpharm. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

- Sigma-Aldrich. (4-(piperidin-4-yl)phenyl)methanol hydrochloride.

-

National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]

- National Institutes of Health. (Date). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.

- ChemicalBook. 4-Piperidinemethanol synthesis.

- National Institutes of Health. (Date). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

- PubChemLite. (4-benzylpiperidin-4-yl)methanol hydrochloride.

- CymitQuimica. 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-.

- MySkinRecipes. 4-(4-Fluorophenyl)piperidine hydrochloride.

Sources

- 1. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Fluorophenyl)(piperidin-4-yl)methanol synthesis overview

An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

Authored by a Senior Application Scientist

Introduction: The Significance of a Versatile Scaffold

This compound is a critical intermediate in medicinal chemistry and drug development. Its structure, featuring a 4-substituted piperidine ring linked to a fluorinated phenyl group, serves as a versatile scaffold for synthesizing a wide array of pharmacologically active molecules. The piperidine moiety is a privileged structure in drug discovery, known for improving physicochemical properties such as solubility and basicity, which can enhance bioavailability and target engagement. The incorporation of a fluorine atom on the phenyl ring is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity by altering electronic properties.[1][2]

This guide provides an in-depth overview of the primary synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis. The two principal strategies discussed are the reduction of a ketone precursor and the Grignard addition to an aldehyde, each offering distinct advantages and challenges.

Strategy 1: Synthesis via Reduction of 4-(4-Fluorobenzoyl)piperidine

This is arguably the most direct and commonly employed route. The core of this strategy is the reduction of the carbonyl group of 4-(4-fluorobenzoyl)piperidine. The success of this pathway hinges on the efficient synthesis of the ketone intermediate and the selection of an appropriate reducing agent that is selective for the ketone without affecting the aromatic fluorine atom. A critical consideration in this multi-step synthesis is the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[3]

Workflow for Ketone Reduction Pathway

Caption: Synthetic workflow via the ketone reduction pathway.

Detailed Experimental Protocol: Ketone Reduction

Part A: Synthesis of the Precursor, 4-(4-Fluorobenzoyl)piperidine Hydrochloride

The ketone intermediate can be synthesized through various means, often starting from protected piperidine derivatives. A common industrial route involves the Friedel-Crafts acylation of fluorobenzene with a piperidine-4-carbonyl chloride derivative. Alternatively, the addition of a 4-fluorophenyl Grignard reagent to a piperidine-4-nitrile or ester derivative is effective. For the purpose of this guide, we will reference a deprotection method to yield the hydrochloride salt of the ketone, a stable and readily available starting material for the final reduction step.[4]

-

Starting Material: 1-Acetyl-4-(4-fluorobenzoyl)piperidine (1 equivalent).

-

Acid Hydrolysis: The starting material is refluxed in 6N hydrochloric acid for 2-3 hours. The acetyl protecting group is hydrolyzed under these conditions, yielding the free secondary amine which is protonated to form the hydrochloride salt.

-

Work-up: After cooling, the aqueous solution is extracted with diethyl ether to remove any unreacted starting material or non-basic impurities.

-

Basification & Extraction: The aqueous layer is then made alkaline with a sodium hydroxide solution. This deprotonates the piperidine nitrogen, yielding the free base of 4-(4-fluorobenzoyl)piperidine. The free base is extracted into an organic solvent like benzene or ethyl acetate.

-

Salt Formation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting oil is redissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution to precipitate the desired 4-(4-fluorobenzoyl)piperidine hydrochloride salt.[4]

-

Purification: The solid product is collected by filtration and can be recrystallized from a suitable solvent like isopropanol to achieve high purity.[4]

Part B: Reduction to this compound

This step focuses on the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for ketones and aldehydes, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5]

-

Reaction Setup: 4-(4-Fluorobenzoyl)piperidine hydrochloride (1 equivalent) is dissolved or suspended in a protic solvent, typically methanol or ethanol. The hydrochloride salt is often converted to the free base in situ or beforehand by treatment with a mild base.

-

Reducing Agent Addition: Sodium borohydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at a controlled temperature, usually between 0 °C and room temperature. The portion-wise addition helps to manage the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.

-

Quenching and Work-up: Once complete, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. The final product can be purified by column chromatography or recrystallization.

Strategy 2: Synthesis via Grignard Reaction

An alternative and powerful strategy for forming the central carbon-carbon bond is the Grignard reaction. This approach involves the nucleophilic addition of a 4-fluorophenylmagnesium halide to a piperidine-4-carboxaldehyde derivative. The key to this synthesis is the successful formation and handling of the highly reactive Grignard reagent, which necessitates strictly anhydrous conditions to prevent quenching.[6][7] As with the previous method, N-protection of the piperidine ring is essential.

Workflow for Grignard Reaction Pathway

Caption: Synthetic workflow via the Grignard reaction pathway.

Detailed Experimental Protocol: Grignard Reaction

Part A: Preparation of N-Boc-4-piperidinecarboxaldehyde

The aldehyde precursor is typically prepared by the mild oxidation of the corresponding alcohol, N-Boc-4-piperidinemethanol. This starting alcohol can be synthesized by reducing the ester of N-Boc-piperidine-4-carboxylic acid with a reagent like LiAlH₄.[8]

-

Starting Material: N-Boc-4-piperidinemethanol (1 equivalent).

-

Oxidation: The alcohol is dissolved in an anhydrous solvent like dichloromethane (DCM). A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added. These reagents are chosen to prevent over-oxidation to the carboxylic acid. The reaction is stirred at room temperature until TLC analysis confirms the consumption of the starting alcohol.

-

Work-up and Purification: The reaction mixture is filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is concentrated, and the crude aldehyde is purified, typically by column chromatography, to yield N-Boc-4-piperidinecarboxaldehyde.

Part B: Grignard Addition and Deprotection

This phase requires meticulous attention to anhydrous techniques. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[7]

-

Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon). A small crystal of iodine is often added as an initiator. A solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise. The initiation of the reaction is indicated by a color change and gentle reflux. Once initiated, the remaining solution is added at a rate that maintains a steady reaction.[9]

-

Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidinecarboxaldehyde (0.9 equivalents) in anhydrous THF is added dropwise. Maintaining a low temperature is crucial to control the exothermic addition. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Quenching and Work-up: The reaction is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the alcohol and precipitates magnesium salts.[9]

-

Extraction: The mixture is extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc protected final product.

-

Deprotection: The crude N-Boc-(4-Fluorophenyl)(piperidin-4-yl)methanol is dissolved in a solvent such as dioxane or dichloromethane. A strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.[3]

-

Final Isolation: Upon completion of the deprotection, the solvent is evaporated. The residue can be triturated with ether to precipitate the hydrochloride salt or neutralized with a base and extracted to yield the free base of the final product, which can then be purified by chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

The choice between the ketone reduction and Grignard reaction pathways depends on several factors including starting material availability, scalability, and the desired purity profile of the final product.

| Parameter | Strategy 1: Ketone Reduction | Strategy 2: Grignard Reaction |

| Key Precursor | 4-(4-Fluorobenzoyl)piperidine | N-Boc-4-piperidinecarboxaldehyde |

| Key Transformation | Carbonyl Reduction | C-C Bond Formation via Nucleophilic Addition |

| Primary Reagent | Sodium Borohydride (NaBH₄) | 4-Fluorophenylmagnesium Bromide |

| Process Sensitivity | Moderately sensitive to moisture | Highly sensitive to moisture and protic sources |

| Scalability | Generally high; NaBH₄ is an inexpensive and stable industrial reagent. | Moderate; Grignard reactions can be challenging to scale due to initiation and exotherm control.[6] |

| Advantages | Robust and reliable; uses common and safe reducing agents; precursor is commercially available.[4][10] | High convergence; builds the molecular skeleton efficiently. |

| Disadvantages | May require more steps to synthesize the ketone precursor if not purchased. | Requires strictly anhydrous conditions; aldehyde precursor can be unstable; potential for side reactions.[7] |

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the development of numerous pharmaceutical agents. The two primary strategies, reduction of a ketone precursor and a Grignard-based C-C bond formation, are both highly effective. The ketone reduction pathway is often favored for its operational simplicity and robustness, particularly when the ketone intermediate is readily accessible. The Grignard pathway, while more technically demanding due to its moisture sensitivity, offers a highly efficient and convergent route to the target molecule. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific research and development needs.

References

- PrepChem.com. Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine.

- Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride.

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- EvitaChem. Buy N-(4-fluorophenyl)piperidin-4-amine (EVT-3269633).

- BenchChem. (4-Fluoropiperidin-4-YL)methanol | 949100-11-2.

- PubChem. (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414.

- PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136.

- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.

- PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride.

- BenchChem. Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide.

- PubChem. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440.

- Chem-Impex. 4-(4-Fluorobenzoyl)piperidine hydrochloride.

- Williamson, K.L., et al. Grignard Reaction: Synthesis of Triphenylmethanol.

- DTIC (Defense Technical Information Center). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- ChemicalBook. 4-Piperidinemethanol synthesis.

- BenchChem. Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

- BenchChem. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

- BenchChem. The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.

Sources

- 1. Buy N-(4-fluorophenyl)piperidin-4-amine (EVT-3269633) | 38043-08-2 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

Biological activity of (4-Fluorophenyl)(piperidin-4-yl)methanol

An In-Depth Technical Guide to the Biological Activity of the (4-Fluorophenyl)(piperidin-4-yl)methanol Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the this compound chemical scaffold. Rather than focusing on a single activity, we will explore this molecule as a versatile platform in medicinal chemistry, from which a multitude of derivatives with diverse pharmacological profiles have been developed. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential unlocked by this core structure.

Introduction: A Privileged Scaffold in Drug Discovery

The this compound core represents a significant "privileged scaffold" in modern medicinal chemistry. The piperidine ring is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized. The incorporation of a fluorophenyl group often enhances metabolic stability and can improve binding affinity to biological targets through specific electronic interactions.

While the parent compound itself is primarily a synthetic intermediate, its true value lies in its role as a foundational building block. By systematically modifying the piperidine nitrogen and other positions, researchers have engineered derivatives with potent and selective activities across a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and cardiovascular conditions. This guide will dissect the structure-activity relationships (SAR) that govern these diverse biological outcomes.

The Core Scaffold: Synthesis and Derivatization Potential

The strategic importance of this compound stems from its synthetic accessibility and the chemical handles it presents for diversification.

General Synthesis of the Core Scaffold

The synthesis of the parent scaffold is typically achieved through nucleophilic addition of a Grignard reagent to a piperidine-4-carboxaldehyde derivative. A common route involves the protection of the piperidine nitrogen, followed by reduction of a corresponding ester to the aldehyde, and subsequent reaction with 4-fluorophenylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

-

Protection: The secondary amine of a starting material like ethyl isonipecotate is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.[1]

-

Reduction to Aldehyde: The ester is carefully reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

-

Grignard Reaction: The protected piperidine-4-carboxaldehyde is then reacted with 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium turnings) in an anhydrous ether solvent like THF.

-

Deprotection: The reaction is quenched, and the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final this compound scaffold.

Derivatization Strategy

The primary point for chemical modification is the secondary amine of the piperidine ring. This site allows for a wide array of synthetic transformations, including N-alkylation, N-acylation, and reductive amination, enabling the exploration of vast chemical space.

Caption: Synthetic workflow for the core scaffold and its derivatization.

Biological Activities of Key Derivatives

The functionalization of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential.

Central Nervous System (CNS) Applications

The scaffold has proven particularly fruitful in the development of agents targeting CNS disorders.

A key derivative, known as ACP-103 (Pimavanserin) , is a potent inverse agonist at the serotonin 5-HT₂ₐ receptor.[2] Inverse agonists are distinct from neutral antagonists; they reduce the constitutive, baseline activity of a receptor in the absence of its natural ligand. This mechanism is believed to be crucial for its antipsychotic effects, particularly in managing psychosis associated with neurodegenerative diseases.

ACP-103 demonstrates high affinity and selectivity for the 5-HT₂ₐ receptor over other monoaminergic receptors, including other serotonin subtypes and dopamine receptors, which is hypothesized to reduce the motor side effects associated with traditional antipsychotics.[2]

| Compound | Target | Assay Type | Affinity / Potency |

| ACP-103 | Human 5-HT₂ₐ | Radioligand Binding (membranes) | pKᵢ = 9.3 |

| Human 5-HT₂ₐ | Functional Inverse Agonism (R-SAT) | pIC₅₀ = 8.7 | |

| Human 5-HT₂C | Radioligand Binding (membranes) | pKᵢ = 8.80 | |

| Human 5-HT₂C | Functional Inverse Agonism (R-SAT) | pIC₅₀ = 7.1 | |

| Dopamine D₂ | Radioligand Binding | No significant affinity | |

| Data synthesized from Vanover et al., 2006.[2] |